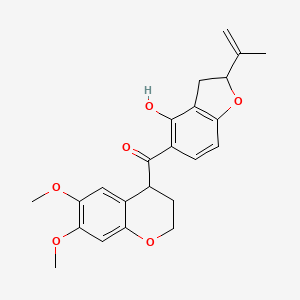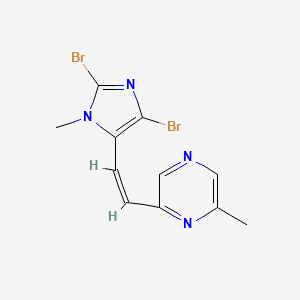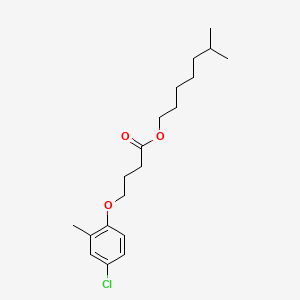
2-Butenoic acid, 3-methyl-2-(1-methylethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-methyl-2-(1-methylethenyl)-, also known as 3-methylcrotonic acid, is an organic compound with the molecular formula C₆H₁₀O₂. It is a type of unsaturated carboxylic acid and is characterized by the presence of a double bond within its carbon chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-methyl-2-(1-methylethenyl)- can be achieved through several methods. One common approach involves the reaction of isobutylene with carbon monoxide and water in the presence of a catalyst. This process, known as hydroformylation, results in the formation of the desired compound along with other by-products. The reaction conditions typically include high pressure and temperature to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 2-Butenoic acid, 3-methyl-2-(1-methylethenyl)- often involves the use of large-scale reactors and continuous flow systems. The hydroformylation process is optimized to maximize yield and minimize the formation of unwanted by-products. The reaction mixture is then subjected to purification steps, such as distillation and crystallization, to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-methyl-2-(1-methylethenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in the formation of saturated carboxylic acids.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Butenoic acid, 3-methyl-2-(1-methylethenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-methyl-2-(1-methylethenyl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the double bond and carboxylic acid group allows it to form covalent bonds with target molecules, leading to changes in their activity.
Comparison with Similar Compounds
Similar Compounds
Crotonic acid: Similar in structure but lacks the methyl group at the 3-position.
Isocrotonic acid: An isomer with a different arrangement of the double bond.
Methacrylic acid: Contains a similar carboxylic acid group but has a different alkene structure.
Uniqueness
2-Butenoic acid, 3-methyl-2-(1-methylethenyl)- is unique due to the presence of the methyl group at the 3-position, which influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
CAS No. |
4412-05-9 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methyl-2-prop-1-en-2-ylbut-2-enoic acid |
InChI |
InChI=1S/C8H12O2/c1-5(2)7(6(3)4)8(9)10/h1H2,2-4H3,(H,9,10) |
InChI Key |
LVEZOLGUGIDTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=C)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


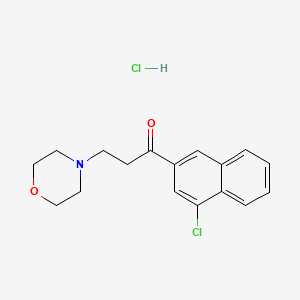
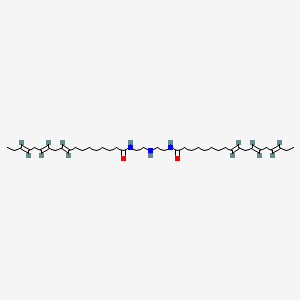
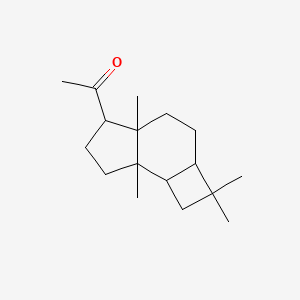
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
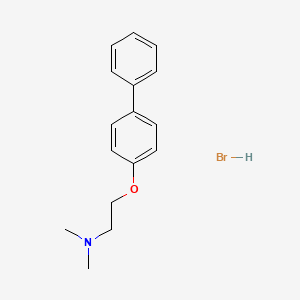



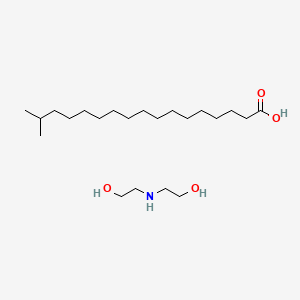
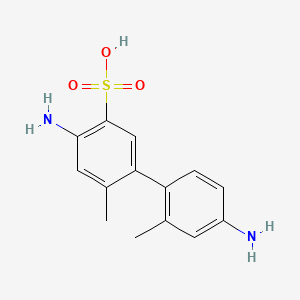
![N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine](/img/structure/B12670764.png)
